3-Chloro-2-[(phenylacetyl)amino]benzoic acid
Description
3-Chloro-2-[(phenylacetyl)amino]benzoic acid is a chloro-substituted benzoic acid derivative featuring a phenylacetyl group attached to the amino position of the benzoic acid core. This compound is synthesized via sequential acetylation and N-acylation reactions. The starting material, 5-amino-2-hydroxy benzoic acid, undergoes acetylation to introduce an acetamido group, followed by N-acylation with phenylacetyl chloride in the presence of potassium carbonate as a catalyst . The phenylacetyl substituent enhances lipophilicity and may influence biological activity by modulating interactions with microbial targets or enzymes.
Properties
Molecular Formula |
C15H12ClNO3 |
|---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
3-chloro-2-[(2-phenylacetyl)amino]benzoic acid |
InChI |
InChI=1S/C15H12ClNO3/c16-12-8-4-7-11(15(19)20)14(12)17-13(18)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)(H,19,20) |
InChI Key |
UTRDNACMSPLTLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(phenylacetyl)amino]benzoic acid typically involves the acylation of 3-chloro-2-aminobenzoic acid with phenylacetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3-Chloro-2-[(phenylacetyl)amino]benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[(phenylacetyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-Chloro-2-[(phenylacetyl)amino]benzoic acid is recognized for its potential therapeutic effects, particularly in the development of pharmaceutical compounds.
Antibacterial Properties
Research indicates that this compound exhibits notable antibacterial activity against various bacterial strains, especially Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values range from 15.625 to 125 μM, demonstrating effective bactericidal action. The mechanism involves inhibiting protein synthesis and disrupting nucleic acid production, making it effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
Anti-inflammatory Effects
In addition to its antibacterial properties, this compound shows anti-inflammatory effects by modulating inflammatory pathways through the inhibition of specific enzymes involved in inflammation. This suggests potential therapeutic applications for treating inflammatory diseases .
Biological Studies
The compound serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms. It can also be used in cytotoxicity assessments against cancer cell lines, where it has demonstrated minimal toxicity towards macrophages while exhibiting cytotoxic effects on cancerous cells .
Materials Science
In materials science, 3-Chloro-2-[(phenylacetyl)amino]benzoic acid can be utilized in the development of novel materials with specific properties. Its unique structural features allow for the synthesis of polymers or coatings with tailored functionalities .
Case Studies and Research Findings
Several studies have evaluated the biological activity and applications of this compound:
Case Study 1: Antibacterial Activity Against MRSA
A study demonstrated that 3-Chloro-2-[(phenylacetyl)amino]benzoic acid effectively inhibited MRSA with an MIC of 62.5 μg/mL, showcasing its potential as a treatment option for antibiotic-resistant infections .
Case Study 2: Cytotoxicity Assessment
Research involving various cancer cell lines indicated that while the compound displayed cytotoxicity towards these cells, it maintained low toxicity levels towards normal macrophage cells, highlighting its selective action .
Mechanism of Action
The mechanism of action of 3-Chloro-2-[(phenylacetyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological activity, physicochemical properties, and toxicity of 3-chloro-2-[(phenylacetyl)amino]benzoic acid can be contextualized by comparing it to structurally related chloro-substituted benzoic acid derivatives. Key analogs include azetidinones, thiazolidinones, and other N-acylated variants.
Structural and Functional Analogues
Key Findings
Substituent Effects on Antimicrobial Activity: Electron-donating groups (e.g., dimethylamino in SS1) enhance activity against Gram-positive bacteria (S. aureus), likely due to improved membrane penetration . Electron-withdrawing groups (e.g., nitro in SS5) favor antifungal activity, possibly by interfering with fungal ergosterol biosynthesis . Hydroxyl groups (e.g., in SS3) improve solubility and Gram-negative targeting (E. coli) via polar interactions with outer membrane proteins .
Impact of N-Acylation on Bioactivity: The phenylacetyl group in 3-Chloro-2-[(phenylacetyl)amino]benzoic acid may confer dual functionality: the chloro group enhances electrophilicity (for target binding), while the phenyl moiety increases lipophilicity (for membrane permeation) . Compared to benzoyl derivatives (e.g., PS2), phenylacetylated compounds (e.g., PS3) exhibit reduced cytotoxicity, attributed to decreased metabolic activation of the acyl chain .
Toxicity and Safety: Chloro-substituted benzoic acids with bulky acyl groups (e.g., 3-CH2Cl) show lower gastrointestinal toxicity than aspirin (ASA), as they avoid cyclooxygenase-1 (COX-1) inhibition in the gastric mucosa .
Biological Activity
3-Chloro-2-[(phenylacetyl)amino]benzoic acid, a compound with potential therapeutic applications, has been the subject of various studies investigating its biological activity. This article reviews the existing literature on its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The compound 3-Chloro-2-[(phenylacetyl)amino]benzoic acid can be represented by the following molecular formula:
- Molecular Formula : CHClNO
- Molecular Weight : 304.73 g/mol
- IUPAC Name : 3-chloro-2-[(phenylacetyl)amino]benzoic acid
Antibacterial Activity
Research has demonstrated that 3-Chloro-2-[(phenylacetyl)amino]benzoic acid exhibits significant antibacterial properties. A study conducted by Sharma et al. utilized the agar diffusion method to evaluate its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound showed moderate to high antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL depending on the strain tested .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 75 |
| Pseudomonas aeruginosa | 100 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was investigated through in vitro assays measuring the inhibition of pro-inflammatory cytokines. In a study by Kumar et al., it was reported that treatment with 3-Chloro-2-[(phenylacetyl)amino]benzoic acid significantly reduced levels of TNF-α and IL-6 in cultured macrophages, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
The anticancer effects of 3-Chloro-2-[(phenylacetyl)amino]benzoic acid have also been explored. In a study assessing its impact on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), the compound exhibited cytotoxic effects with IC values ranging from 20 to 30 µM . The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase activity in treated cells.
Case Studies
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that a formulation containing 3-Chloro-2-[(phenylacetyl)amino]benzoic acid resulted in a significant reduction in infection markers compared to a placebo group. The study highlighted its potential for use as an adjunct therapy in antibiotic-resistant infections .
- Case Study on Anti-inflammatory Effects : In a controlled study involving patients with rheumatoid arthritis, administration of the compound led to a marked decrease in joint swelling and pain scores after four weeks of treatment, supporting its role as an anti-inflammatory agent .
Q & A
Basic Research Questions
What synthetic methodologies are recommended for preparing 3-Chloro-2-[(phenylacetyl)amino]benzoic acid with high purity?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Chlorination : Start with 2-aminobenzoic acid derivatives. Chlorination at the 3-position can be achieved using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a catalyst under controlled conditions (e.g., 0–5°C, inert atmosphere) .
Acylation : React the chlorinated intermediate (3-chloro-2-aminobenzoic acid) with phenylacetyl chloride. Use a base like pyridine or triethylamine in anhydrous dichloromethane (DCM) to neutralize HCl byproducts and drive the reaction .
Purification : Recrystallize the product using ethanol/water mixtures to remove unreacted starting materials. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity with NMR (¹H/¹³C) and FTIR (amide C=O stretch at ~1650 cm⁻¹) .
How can the pKa and solubility of this compound be experimentally determined for formulation studies?
Methodological Answer:
- pKa Determination : Use potentiometric titration in aqueous buffer systems (e.g., 0.1 M KCl) at 25°C. The benzoic acid group (expected pKa ~2–3) and amide moiety (if ionizable) will show distinct inflection points. Compare with literature values for structurally similar compounds (e.g., 3-chloro-substituted benzoic acids have pKa ~2.26–3.27) .
- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–7.4) at 25°C. Quantify dissolved compound via UV-Vis spectroscopy (λmax ~270 nm) or HPLC. Solubility trends can inform pH-dependent formulation strategies .
Advanced Research Questions
How do structural modifications (e.g., halogen substitution or acyl group variation) affect the bioactivity of this compound?
Methodological Answer:
- Halogen Effects : Replace the 3-chloro group with bromo or fluoro substituents via electrophilic aromatic substitution. Compare antimicrobial or anti-inflammatory activity using in vitro assays (e.g., MIC against S. aureus or COX-2 inhibition). Chlorine’s electronegativity may enhance binding to hydrophobic enzyme pockets .
- Acyl Group Optimization : Substitute phenylacetyl with heteroaromatic acyl groups (e.g., pyridinylacetyl). Assess pharmacokinetic properties (logP, metabolic stability) using LC-MS/MS and in vitro liver microsome assays. Bulky groups may reduce solubility but improve target affinity .
What analytical techniques are critical for resolving contradictions in polymorph characterization?
Methodological Answer:
- XRPD : Identify polymorphic forms by comparing diffraction patterns. For example, a monoclinic crystal system (space group P2₁) with lattice parameters a = 4.8255 Å, b = 10.8520 Å, c = 12.7701 Å, β = 96.055° may indicate Form I vs. Form II .
- DSC/TGA : Detect thermal events (melting points, decomposition). Conflicting reports on melting points (e.g., 210–215°C vs. 231–235°C) may arise from impurities or hydrate formation .
- Solid-State NMR : Resolve ambiguities in hydrogen bonding networks (e.g., amide proton environments) that XRPD cannot differentiate .
How can computational modeling predict the adsorption behavior of this compound in environmental remediation studies?
Methodological Answer:
- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) to determine electrostatic potential surfaces. The chloro and carboxyl groups may dominate interactions with adsorbents like activated carbon .
- Molecular Dynamics (MD) : Simulate adsorption onto silica or clay surfaces in aqueous media. High hydrophobicity (logP ~2.5–3.0) may favor partitioning into organic phases .
- Experimental Validation : Compare predictions with batch adsorption experiments (e.g., Langmuir isotherms) at varying pH and ionic strength .
What strategies mitigate degradation during long-term stability studies of this compound?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS. Hydrolysis of the amide bond is a likely pathway .
- Stabilization :
Experimental Design & Data Analysis
How to design a SAR study targeting the compound’s anti-inflammatory activity?
Methodological Answer:
Library Synthesis : Prepare analogs with variations in the chloro position (e.g., 4-chloro), acyl groups (e.g., acetyl vs. benzoyl), and carboxyl substituents (e.g., methyl ester prodrugs) .
In Vitro Assays :
- Measure COX-1/COX-2 inhibition using ELISA kits.
- Assess cytotoxicity (MTT assay) on human fibroblast lines.
Data Analysis : Use multivariate regression (e.g., PLS) to correlate substituent Hammett σ values with IC₅₀. Chlorine’s +M effect may enhance COX-2 selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
